molecular formula C12H14O B1621198 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one CAS No. 63998-49-2

1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Cat. No.: B1621198
CAS No.: 63998-49-2
M. Wt: 174.24 g/mol
InChI Key: XWHULFGKSFGDAD-UHFFFAOYSA-N
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Description

. This compound is characterized by its indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a propanone group attached to the indane structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can be achieved through several methods:

    Friedel-Crafts Acylation: This method involves the acylation of indane with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation of Indane Derivatives: Another approach involves the oxidation of 5-indanyl alcohol using oxidizing agents like chromium trioxide in acetic acid.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHULFGKSFGDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363236
Record name 1-(2,3-dihydro-1H-inden-5-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63998-49-2
Record name 1-(2,3-dihydro-1H-inden-5-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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